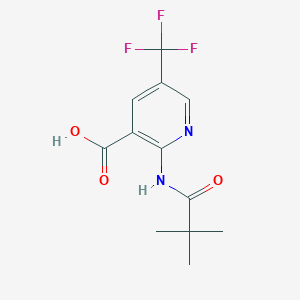

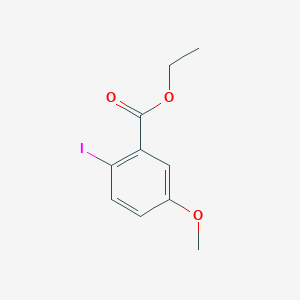

![molecular formula C11H10N2O2S2 B1455144 {2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 1105192-81-1](/img/structure/B1455144.png)

{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid

Descripción general

Descripción

{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid is a heterocyclic compound that features a unique combination of pyridine, thiazole, and acetic acid moieties

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

The synthesis and testing of derivatives, including [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid hydrazide derivatives, have demonstrated interesting antimycobacterial activity against strains of Mycobacterium tuberculosis and clinical isolates, showing potential as therapeutic agents in tuberculosis treatment (Mamolo et al., 2003).

Luminescent Properties

Investigations into the luminescent characteristics of substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid derivatives have revealed their potential as metal sensors and laser dyes. These compounds exhibit high fluorescence quantum yields and large Stokes shift values, which could be beneficial in various optical and analytical applications (Grummt et al., 2007).

Antifungal Activity

Rhodanineacetic acid derivatives, a category that encompasses similar structures, have shown strong antifungal effects against several fungal species, including Candida tropicalis and Trichosporon asahii. This highlights their potential in developing new antifungal treatments (Doležel et al., 2009).

Corrosion Inhibition

Research on the corrosion inhibition properties of similar thiazole compounds for steel in acidic environments has demonstrated their effectiveness in protecting metal surfaces. These findings suggest applications in industrial processes and maintenance, where corrosion resistance is critical (Bouklah et al., 2005).

Novel Heterocyclic Compounds Synthesis

The chemical versatility of pyridine thiazole derivatives facilitates the synthesis of a broad range of novel heterocyclic compounds. These synthesized structures have potential applications in drug development and material science due to their diverse biological and chemical properties (Xun-Zhong et al., 2020).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds with indole and pyridine scaffolds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the function of these targets, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a variety of biochemical pathways and their downstream effects.

Pharmacokinetics

A study on similar pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives evaluated their pharmacokinetic profiles . The study could provide insights into the potential ADME properties of {2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid and their impact on bioavailability.

Result of Action

Similar compounds have demonstrated significant antiproliferative effects on various cancer cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

The synthesis of similar compounds has been shown to be influenced by environmental factors . These factors could potentially influence the action, efficacy, and stability of this compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thiourea derivative and an α-haloketone. This reaction is usually carried out in the presence of a base such

Propiedades

IUPAC Name |

2-[2-(pyridin-3-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c14-10(15)4-9-7-17-11(13-9)16-6-8-2-1-3-12-5-8/h1-3,5,7H,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETTWUAXWBOKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CSC2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

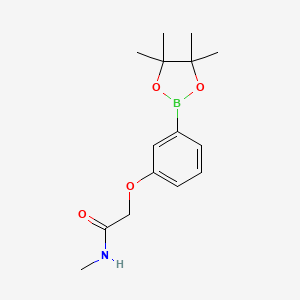

![1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1455065.png)

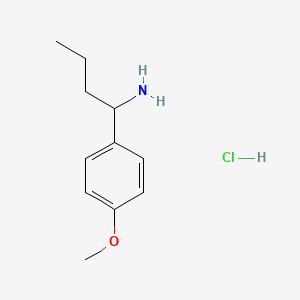

![1-[2-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B1455076.png)

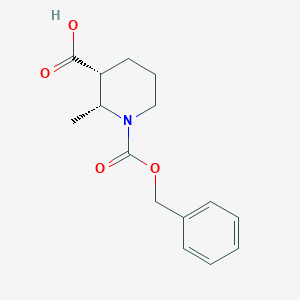

![3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B1455077.png)

![4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1455082.png)